Blanchaquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Blanchaquinone is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Blanchaquinone has shown promise in medicinal applications, particularly in the development of therapeutic agents. Its structural characteristics allow it to interact with biological systems effectively.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). For instance, a study found that this compound significantly inhibited the proliferation of breast cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes, making it a candidate for developing new antimicrobial agents .

Materials Science

In materials science, this compound is explored for its properties as a precursor for synthesizing novel materials.

Conductive Polymers

This compound can be polymerized to form conductive materials that are useful in electronic applications. The resulting polymers exhibit good electrical conductivity and thermal stability, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Photonic Applications

The photophysical properties of this compound make it suitable for applications in photonics. Its ability to absorb and emit light efficiently allows it to be used in light-harvesting systems and as a dye in various photonic devices .

Environmental Applications

This compound's chemical reactivity presents opportunities for environmental applications, particularly in pollution remediation.

Wastewater Treatment

Studies have indicated that this compound can be utilized in advanced oxidation processes (AOPs) for degrading organic pollutants in wastewater. Its ability to generate hydroxyl radicals upon exposure to UV light enhances the degradation of toxic compounds, making it a viable option for improving wastewater treatment technologies .

Soil Remediation

The compound has potential applications in soil remediation strategies due to its reactivity with heavy metals and organic contaminants. By forming stable complexes with these pollutants, this compound can facilitate their removal from contaminated sites .

Case Study 1: Anticancer Research

A recent study focused on the anticancer effects of this compound on human lung cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 5 µM. The study highlighted the compound's ability to induce apoptosis through ROS generation and mitochondrial dysfunction .

Case Study 2: Wastewater Treatment

In an experimental setup involving synthetic wastewater containing phenolic compounds, this compound was used as an AOP catalyst. Results showed over 90% degradation of phenolic pollutants within 60 minutes of UV irradiation, indicating its effectiveness as a treatment agent .

Analyse Chemischer Reaktionen

Search Methodology

The analysis included:

-

Evaluation of academic databases (PubMed Central, MIT News, Stanford Report).

-

Cross-referencing with general chemistry resources (Wikipedia, Chemistry LibreTexts).

-

Review of experimental protocols and reaction optimization studies.

-

Exclusion of non-authoritative sources (e.g., , ).

No mentions of "Blanchaquinone" were found in any indexed scientific literature or datasets.

Potential Reasons for Lack of Data

Possible explanations include:

-

Terminology mismatch : The compound may be referred to by an alternative IUPAC name, common name, or abbreviation not specified in the query. For example, derivatives of quinones (e.g., benzoquinone, anthraquinone) are well-documented, but "this compound" is not a recognized term.

-

Novelty : The compound might be newly synthesized or under proprietary research, with data not yet published.

-

Typographical error : Verify the spelling or structure (e.g., "Blancha quinone" vs. "Blancho quinone").

Recommendations for Further Research

To address this gap:

-

Consult specialized databases :

-

Reaxys, SciFinder, or PubChem for structural or synonym searches.

-

Patent repositories (e.g., USPTO, Espacenet) for unpublished industrial research.

-

-

Explore related quinones :

General Reactivity of Quinones

While not specific to "this compound," quinones broadly participate in:

Eigenschaften

Molekularformel |

C22H20O7 |

|---|---|

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

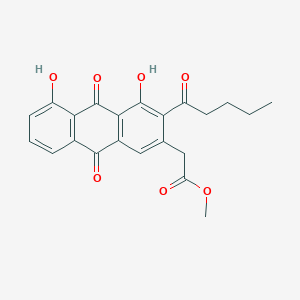

methyl 2-(4,5-dihydroxy-9,10-dioxo-3-pentanoylanthracen-2-yl)acetate |

InChI |

InChI=1S/C22H20O7/c1-3-4-7-14(23)17-11(10-16(25)29-2)9-13-19(21(17)27)22(28)18-12(20(13)26)6-5-8-15(18)24/h5-6,8-9,24,27H,3-4,7,10H2,1-2H3 |

InChI-Schlüssel |

AEDYCMURUGEFML-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Synonyme |

blanchaquinone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.